

Technical Guide: Spectroscopic Characterization of 5-Chloropyrazine-2-carboxylic acid hydrazide

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Compound of Interest

Compound Name:	5-Chloropyrazine-2-carboxylic acid hydrazide
CAS No.:	848952-83-0
Cat. No.:	B1453471

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Introduction & Compound Profile

5-Chloropyrazine-2-carboxylic acid hydrazide is a critical pharmacophore intermediate. It serves as a precursor for pyrazinamide analogs (antitubercular agents) and Schiff base ligands in metallodrug development. Its structural integrity is defined by the pyrazine core, the labile C-Cl bond at position 5, and the reactive hydrazide motif at position 2.

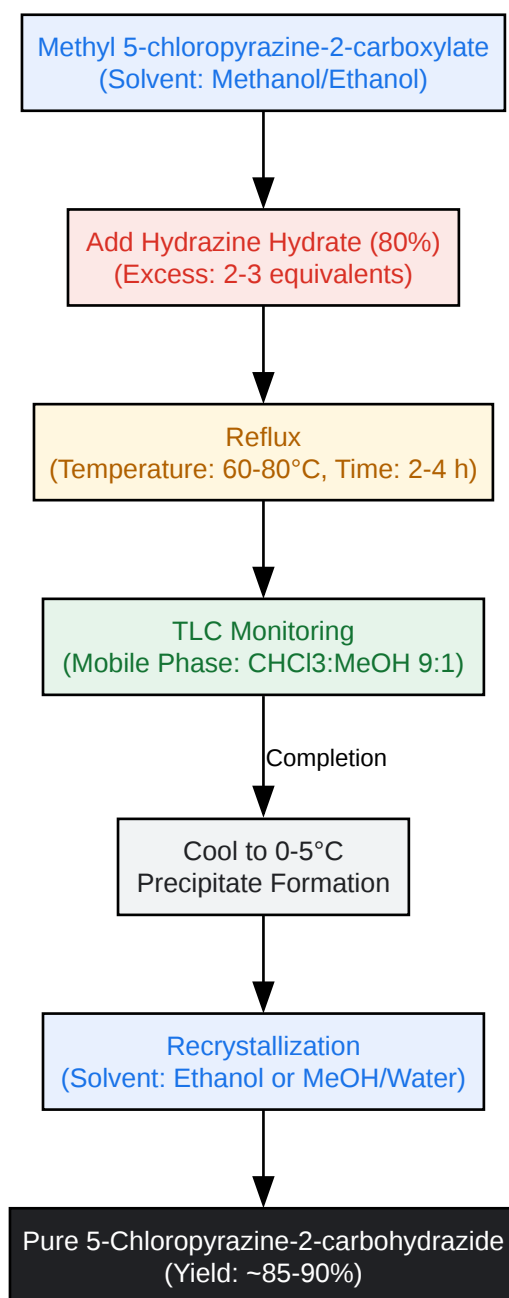
- IUPAC Name: 5-Chloropyrazine-2-carbohydrazide
- Molecular Formula:
- Molecular Weight: 172.57 g/mol
- CAS Number: 1035824-29-9 (Generic/Related) / 36070-80-1 (Acid precursor reference)

Synthesis & Sample Preparation

To ensure spectroscopic accuracy, the compound is typically synthesized via the hydrazinolysis of methyl 5-chloropyrazine-2-carboxylate. Purity is paramount as residual hydrazine hydrate can obscure the hydrazide proton signals in NMR.

Experimental Workflow

The following logic flow illustrates the synthesis and purification protocol required to obtain analytical-grade material.



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Figure 1: Synthetic workflow for the preparation of **5-Chloropyrazine-2-carboxylic acid hydrazide**.

Spectroscopic Data Analysis[1][2][3][4][5]

A. Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for distinguishing the regio-isomers of substituted pyrazines. The 2,5-substitution pattern results in two distinct singlet signals for the aromatic protons.

¹H NMR (DMSO-

, 400 MHz)

The spectrum is characterized by the absence of coupling between the pyrazine ring protons (para-position) and the exchangeable hydrazide protons.

Proton Assignment	Chemical Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Structural Insight
CONH (Hydrazide)	10.10 – 10.50	Singlet (br)	1H	-	Highly deshielded amide proton; disappears with D ₂ O shake.
H-3 (Pyrazine)	9.05 – 9.20	Singlet	1H	-	Most deshielded aromatic proton due to adjacent electron-withdrawing C=O and ring N.
H-6 (Pyrazine)	8.60 – 8.80	Singlet	1H	-	Deshielded by adjacent Cl and ring N, but less than H-3.
NH (Hydrazide)	4.60 – 4.80	Broad Singlet	2H	-	Exchangeable; shift varies with concentration and solvent water content.

Technical Note: In CDCl₃

, the solubility is poor. DMSO-

is the preferred solvent. If the sample contains residual hydrazine, the NH peak may broaden or shift upfield to ~4.0 ppm.

¹³C NMR (DMSO-

, 100 MHz)

Five distinct carbon signals are expected.

Carbon Assignment	Chemical Shift (, ppm)	Type
C=O (Carbonyl)	161.0 – 163.0	Quaternary
C-5 (C-Cl)	148.0 – 150.0	Quaternary
C-3 (CH)	144.0 – 146.0	Methine
C-2 (C-C=O)	142.0 – 144.0	Quaternary
C-6 (CH)	141.0 – 143.0	Methine

B. Infrared Spectroscopy (FT-IR)

IR confirms the functional group transformation from ester to hydrazide. The key indicator is the "Hydrazide Doublet" in the high-frequency region.

Frequency (cm)	Vibration Mode	Intensity	Diagnostic Value
3250 – 3350	(NH) asymmetric	Medium	Characteristic doublet for primary amine (-NH).
3150 – 3200	(NH) symmetric	Medium	Second band of the -NH group.
3050 – 3080	(C-H) aromatic	Weak	Pyrazine ring C-H stretch.
1660 – 1690	(C=O) Amide I	Strong	Carbonyl stretch; typically lower than the starting ester (~1720).
1520 – 1580	(C=N, C=C)	Strong	Pyrazine skeletal vibrations.
750 – 800	(C-Cl)	Medium	Characteristic chloro-substituent band.

C. Mass Spectrometry (MS)

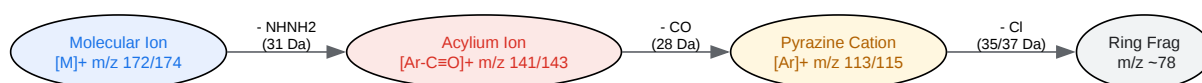
Mass spectrometry provides the definitive elemental confirmation through the chlorine isotope pattern.

- Ionization Mode: ESI (+) or EI (70 eV).
- Molecular Ion ():
172.

- Isotope Pattern: A distinct 3:1 ratio for peaks at 172 (Cl) and 174 (Cl).

Fragmentation Pathway (EI)

The fragmentation follows a predictable pathway involving the loss of the hydrazide moiety and the chlorine atom.



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Figure 2: Proposed Mass Spectrometry fragmentation pathway for 5-Chloropyrazine-2-carbohydrazide.

References

- Synthesis of Pyrazine Carbohydrazides: Miniyar, P. B., et al. "Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents." [1][2] Journal of Young Pharmacists, 2009.
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- Starting Material Synthesis (Methyl 5-chloropyrazine-2-carboxylate): GuideChem Technical Reference.

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